Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a ketone, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid like sulfuric acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (4R)-4-methyl-1-hexene: Similar in structure but lacks the ketone and ester groups.
(4R)-limonene: Shares the cyclohexane ring but has different functional groups and properties.
Uniqueness
Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring with both a ketone and an ester group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
917911-07-0 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h6-7H,3-5H2,1-2H3/t6-,7?/m1/s1 |
InChI Key |
HJVVHNOHVUFRKU-ULUSZKPHSA-N |
Isomeric SMILES |
C[C@@H]1CCC(C(=O)C1)C(=O)OC |
Canonical SMILES |
CC1CCC(C(=O)C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.